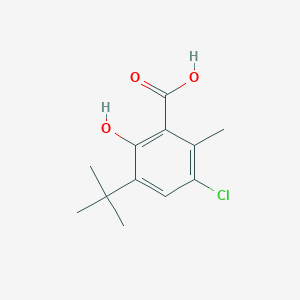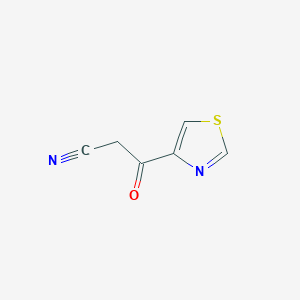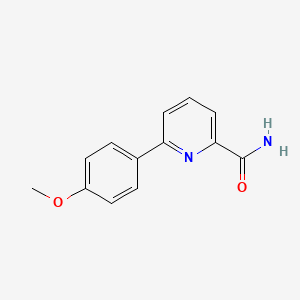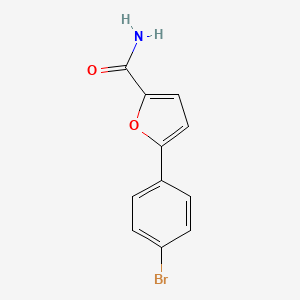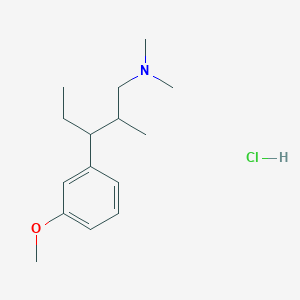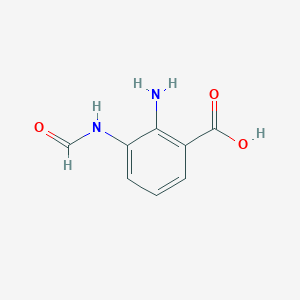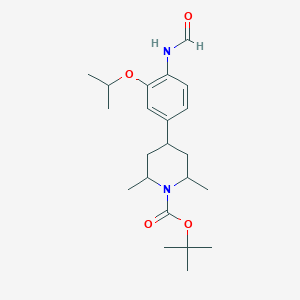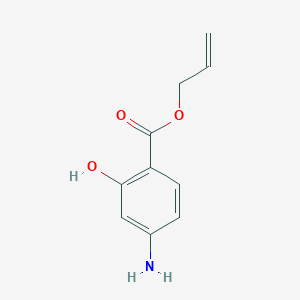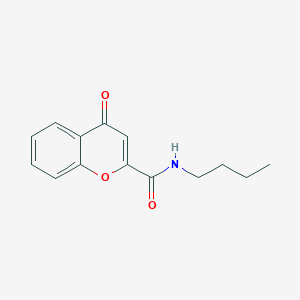
2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzimidazole Core: The reaction begins with the condensation of o-phenylenediamine and an appropriate carboxylic acid derivative, such as propan-2-ylbenzoic acid.
Substitution Reactions: Subsequent substitution reactions introduce the phenyl group at the 2-position of the benzimidazole ring.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale condensation processes to ensure efficiency and scalability. Advanced purification techniques, such as column chromatography and crystallization, are employed to obtain high-purity product suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the imidazole ring, leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce various functional groups at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced benzimidazole derivatives.
Substitution Products: Substituted benzimidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is unique due to its specific structural features and functional groups. Similar compounds include other benzimidazole derivatives, such as:
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A related compound without the propan-2-yl group.
1-Methyl-2-phenylbenzimidazole: A compound with a methyl group instead of a propan-2-yl group.
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C17H16N2O2 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H16N2O2/c1-11(2)19-15-9-8-13(17(20)21)10-14(15)18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21) |
Clave InChI |
WSVKZJFONVXDPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


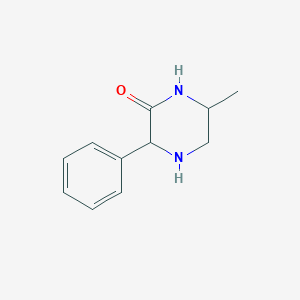
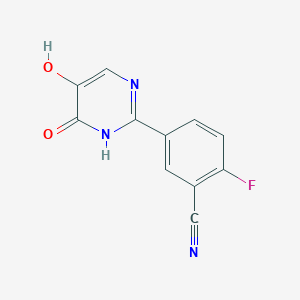
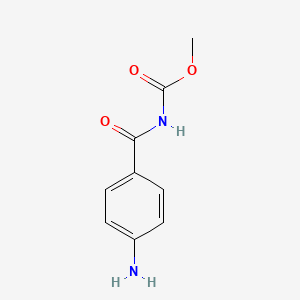
![2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B15358123.png)

